molecular formula C4H6CaN2S4 B15185584 Calcium ethylenebis(dithiocarbamate) CAS No. 5895-18-1

Calcium ethylenebis(dithiocarbamate)

Cat. No.: B15185584
CAS No.: 5895-18-1
M. Wt: 250.5 g/mol
InChI Key: YRGVIQAQIXMJIO-UHFFFAOYSA-L
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Description

Calcium ethylenebis(dithiocarbamate) is a chemical research reagent belonging to the versatile class of ethylene-bis-dithiocarbamates (EBDTCs). These compounds are noted for their strong metal-chelating properties, which form the basis for their primary research and industrial applications . In agricultural research, EBDTCs like this compound are studied for their broad-spectrum, multi-site fungicidal activity. Their mechanism of action involves the inhibition of fungal enzymes through the dithiocarbamate group's interaction with metal cofactors and critical thiol groups in cellular constituents . A significant application explored in environmental science is heavy metal remediation. Dithiocarbamates can selectively and strongly bind to metal ions such as Cu(II), Pb(II), and Cd(II) to form stable, water-insoluble complexes. This chelating ability makes them highly effective for the concentration and removal of heavy metals from contaminated wastewater and soil samples . Beyond agricultural and environmental studies, dithiocarbamate compounds are investigated extensively in medical and biochemical research. Their metal-binding capacity is leveraged in the development of anticancer agents, enzyme inhibitors, and treatments for conditions like alcoholism and tuberculosis . The stability of dithiocarbamate complexes with various metals also makes them useful in other research areas, including their role as ligands in catalytic transformations and in the synthesis of other complex chemical entities . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5895-18-1

Molecular Formula

C4H6CaN2S4

Molecular Weight

250.5 g/mol

IUPAC Name

calcium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.Ca/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

YRGVIQAQIXMJIO-UHFFFAOYSA-L

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Calcium Ethylenebis Dithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) Ligand Synthesis

Dithiocarbamates (DTCs) are organosulfur ligands that form stable complexes with a wide range of metals. nih.gov The synthesis of dithiocarbamate ligands is fundamentally based on the reaction between a primary or secondary amine and carbon disulfide (CS₂). nih.govnih.gov This reaction is typically conducted in a basic medium, which serves to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. nih.gov

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

While the order of reagent addition generally does not affect the final product provided the stoichiometry is correct, a common procedure involves adding the amine to the reaction vessel, followed by the base, and then the carbon disulfide. nih.gov The reaction is often performed at reduced temperatures to control its exothermic nature and precipitate the dithiocarbamate salt. nih.gov Modern synthetic approaches also include multi-component reactions that can be performed under mild, solvent-free, or aqueous conditions, aligning with the principles of green chemistry. rsc.org

Table 1: Summary of Dithiocarbamate Ligand Synthetic Approaches

Method Precursors Conditions Key Features
One-Pot Synthesis Primary/Secondary Amine, Carbon Disulfide, Base (e.g., NaOH, NH₄OH) Basic medium, often cooled Simple, widely applicable, common industrial method. nih.gov
Markovnikov Addition Amine, Carbon Disulfide, Alkyl Vinyl Ether Aqueous medium, room temperature High efficiency and regiospecificity; green chemistry approach. rsc.org
Multi-component Coupling Amine, Carbon Disulfide, Alkyl Halide or Boronic Acid Often catalyst-free or copper-mediated Atom-economic process for producing S-alkyl or S-aryl dithiocarbamates.

Established Synthetic Routes to Ethylenebis(dithiocarbamate) (B1227036) Ligands

The ethylenebis(dithiocarbamate) (EBDC) ligand is synthesized using ethylenediamine (B42938) as the primary amine precursor. The reaction involves the addition of two equivalents of carbon disulfide to the two primary amino groups of ethylenediamine. The resulting ethylenebis(dithiocarbamic acid) is unstable and is immediately converted to its salt form in the presence of a base.

A key development in this synthesis is the use of a weak base, such as ammonium hydroxide, instead of a strong base like sodium hydroxide. This approach has been shown to produce the ammonium ethylenebis(dithiocarbamate) salt in high yield with a lower incidence of sulfur-containing by-products. The reaction proceeds as follows:

H₂N-CH₂-CH₂-NH₂ + 2CS₂ + 2NH₄OH → (NH₄)S₂CNH-CH₂-CH₂-NHCS₂(NH₄) + 2H₂O

This method yields a precursor solution that is particularly suitable for the subsequent production of high-purity, stable heavy metal EBDC complexes. The alternative route using sodium hydroxide yields disodium ethylenebis(dithiocarbamate), also known as Nabam, which is another common precursor for metal EBDC synthesis. ijsrp.org

Preparation Strategies for Calcium Ethylenebis(dithiocarbamate) Complexes

The preparation of Calcium ethylenebis(dithiocarbamate) is typically achieved through a salt metathesis, or double displacement, reaction. nih.govresearchgate.net This venerable and highly efficient method involves the reaction of a soluble salt of the ethylenebis(dithiocarbamate) ligand with a water-soluble calcium salt. researchgate.net The driving force for the reaction is the formation of the calcium complex, which is significantly less soluble in the aqueous reaction medium and precipitates out. nih.gov

The general reaction scheme using the disodium salt (Nabam) and calcium chloride is:

Na₂[S₂CNH-CH₂-CH₂-NHCS₂] + CaCl₂ → Ca[S₂CNH-CH₂-CH₂-NHCS₂]↓ + 2NaCl

Similarly, the diammonium salt can be used as the precursor. The choice of the ligand salt can influence the properties of the final product.

Reaction Conditions and Stoichiometric Control

Control over reaction conditions and stoichiometry is critical for the synthesis of a pure product.

Solvent: The reaction is almost exclusively carried out in an aqueous medium, which allows for the dissolution of the ionic precursors and the precipitation of the final calcium complex.

Stoichiometry: A precise 1:1 molar ratio of the soluble calcium salt (e.g., CaCl₂) to the dianionic ethylenebis(dithiocarbamate) salt is required. An excess of either reactant can lead to impurities in the final product.

Temperature: The initial formation of the EBDC ligand salt is often conducted at temperatures below 45°C to minimize the formation of degradation products. The subsequent precipitation of the calcium complex is typically performed at or near room temperature.

pH: The pH of the reaction medium is an important parameter, as dithiocarbamates can be unstable under acidic conditions. researchgate.net Maintaining a neutral to slightly alkaline pH is generally preferred.

Purification Techniques for Calcium Ethylenebis(dithiocarbamate)

Due to its low solubility in water, the primary purification of Calcium ethylenebis(dithiocarbamate) involves simple solid-liquid separation and washing steps.

Filtration: The precipitated product is isolated from the reaction mixture by filtration.

Washing: The collected solid (filter cake) is washed thoroughly with deionized water. This step is crucial for removing soluble by-products, such as sodium chloride or ammonium sulfate, which are formed during the metathesis reaction.

Drying: The washed product may be further rinsed with a water-miscible, volatile organic solvent (e.g., ethanol or acetone) to facilitate drying. Drying is then completed in a desiccator or a low-temperature oven.

For enhanced stability, producing an anhydrous form of the complex can be beneficial. Processes such as spray drying, which have been applied to the analogous sodium salt, could potentially be adapted to produce a stable, anhydrous calcium salt. google.com

Chemical Modification and Derivatization Approaches for Ethylenebis(dithiocarbamate) Scaffolds

The ethylenebis(dithiocarbamate) scaffold possesses reactive sites that allow for chemical modification and derivatization. The nitrogen atoms of the dithiocarbamate groups and the N-H protons are primary targets for chemical alteration. These modifications are often performed for analytical purposes or to synthesize new molecules with tailored properties.

A common derivatization technique used in analytical chemistry is S-alkylation. researchgate.net For instance, EBDCs can be reacted with alkylating agents like methyl iodide or dimethyl sulfate in an alkaline medium. researchgate.net This reaction converts the dithiocarbamate salt into a more stable and volatile dimethyl ester derivative, which is more amenable to analysis by techniques like liquid chromatography. researchgate.netfujifilm.com

Furthermore, the N-H protons of the EBDC ligand offer a route for further functionalization. Condensation reactions with alkyl halides can lead to the formation of various esters of ethylenebis(dithiocarbamic acid), which have been investigated for their biological activities. researchgate.net These derivatization strategies highlight the versatility of the EBDC scaffold as a building block for more complex molecules. researchgate.netnih.gov

Stabilization Protocols for Metallic Ethylenebis(dithiocarbamates)

Metallic ethylenebis(dithiocarbamates) are known to be chemically unstable, particularly when exposed to heat, moisture, or acidic conditions. They can degrade to form by-products, most notably ethylenethiourea (B1671646) (ETU). Consequently, several strategies have been developed to enhance their stability.

Precursor Selection: As noted previously, synthesizing the EBDC ligand using a weak base like ammonium hydroxide can lead to a final metal complex with inherently greater stability and fewer impurities.

Chemical Additives: The addition of stabilizing agents during or after synthesis is a common protocol. For example, treating the disodium ethylenebis(dithiocarbamate) solution with formaldehyde before precipitation with a metal salt has been shown to reduce the initial ETU content and improve the stability of the resulting complex.

Post-synthesis Treatment: The stability of a freshly prepared metal EBDC can be further enhanced by treating the damp filter cake with an aqueous solution of another heavy-metal salt, such as zinc chloride.

Control of Physical Form: The presence of water can accelerate degradation. Therefore, producing a stable, anhydrous form of the complex, for instance via spray drying, is an effective stabilization method. google.com

Complexation and Chelation: The formation of the metal chelate itself is a form of stabilization, as complexation with metals can inhibit acid-catalyzed hydrolysis. researchgate.net For analytical purposes, adding chelating agents like ethylenediamine has been shown to form stable complexes that prevent degradation during sample preparation and analysis. researchgate.net

Table 2: Summary of Stabilization Protocols for Metallic EBDCs

Protocol Description Mechanism
Weak Base Precursor Use of ammonium hydroxide instead of NaOH for ligand synthesis. Results in a purer, more stable initial ligand salt, leading to a more stable final metal complex.
Formaldehyde Addition Addition of formaldehyde to the ligand solution before metal precipitation. Reacts with impurities or degradation precursors, reducing initial ETU content.
Anhydrous Formulation Removal of water (including water of crystallization) via methods like spray drying. Prevents water-mediated degradation pathways. google.com
Metal Complexation The inherent chelation of the calcium ion by the EBDC ligand. Inhibits acid-catalyzed hydrolysis of the dithiocarbamate groups. researchgate.net
Chelator Addition Addition of agents like ethylenediamine. Forms highly stable complexes that protect the EBDC structure from degradation. researchgate.net

Coordination Chemistry of Calcium Ethylenebis Dithiocarbamate Systems

Ligand Properties and Metal Chelation Characteristics of Ethylenebis(dithiocarbamates)

Ethylenebis(dithiocarbamate) (B1227036) is a dianionic, polyfunctional ligand derived from ethylenediamine (B42938). mdpi.comnih.gov Its structure features two N-C(S)S⁻ groups, which act as potent chelating units for metal ions. mdpi.com The presence of two sulfur donor atoms in each dithiocarbamate (B8719985) moiety makes these ligands excellent chelating agents. nih.govnih.gov The general classification of dithiocarbamates can be based on the amine precursor, with ethylenebis(dithiocarbamate) being a key example of a ligand derived from a diamine, resulting in two terminal dithiocarbamate groups. who.intnih.gov

These ligands are known for their ability to form stable organometallic complexes due to their exceptional coordination properties. nih.gov The pi-donor properties of the amino substituent enhance the basicity of the two sulfur centers. This is often represented by a zwitterionic resonance structure where a positive charge resides on the nitrogen and negative charges are on the sulfur atoms, contributing to the stability of the metal complexes formed. wikipedia.org

The dithiocarbamate group is a versatile coordinating agent, primarily due to the lone pairs of electrons on its two sulfur atoms. nih.gov This allows for several coordination modes, which dictates the final structure of the metal complex. nih.govnih.gov

Monodentate Coordination : In this mode, only one of the sulfur atoms from the dithiocarbamate group binds to the metal center. This is less common for simple dithiocarbamate complexes but can occur in mixed-ligand systems or under specific steric conditions. semanticscholar.orgresearchgate.net

Bidentate Chelation : This is the most common coordination mode, where both sulfur atoms of a single dithiocarbamate group bind to the same metal ion, forming a stable four-membered chelate ring. semanticscholar.orgnih.gov This symmetrical binding is a key feature of dithiocarbamate chemistry. nih.gov The small "bite angle" of the S-C-S group is well-suited for chelating most metals in the periodic table. sysrevpharm.org

Bridging Coordination : The dithiocarbamate ligand can bridge two different metal centers. This can happen in a bidentate bridging fashion, where each sulfur atom coordinates to a different metal ion. For a ligand like ethylenebis(dithiocarbamate), the entire ligand can act as a bridge between two metal ions, with each dithiocarbamate end chelating a different metal center, leading to the formation of larger assemblies. mdpi.com An example is seen in the structure of Zineb, the zinc salt of ethylenebis(dithiocarbamate), which features both chelating and bidentate bridging ligands. mdpi.com

Coordination ModeDescriptionTypical Resulting Structure
MonodentateOne sulfur atom binds to the metal center.Often found in heteroleptic (mixed-ligand) complexes. nih.gov
Bidentate (Chelating)Both sulfur atoms from one dithiocarbamate group bind to a single metal center, forming a four-membered ring.Forms stable, monomeric homoleptic complexes. nih.gov
BridgingThe ligand links two or more metal centers. For ethylenebis(dithiocarbamate), each end can chelate a different metal ion.Leads to the formation of dinuclear or polymeric structures. mdpi.commdpi.com

The bifunctional nature of the ethylenebis(dithiocarbamate) ligand is a primary driver for the formation of polymeric structures. who.int By bridging metal centers, these ligands can extend into one-, two-, or even three-dimensional coordination polymers. mdpi.com The heavy-metal salts of ethylenebis(dithiocarbamic acid) are particularly noted for their tendency to polymerize, which often results in their insolubility in both water and non-polar solvents. who.int

A well-characterized example is Zineb (zinc ethylenebis(dithiocarbamate)), which exists as a two-dimensional polymer. mdpi.com In this structure, the ethylenebis(dithiocarbamate) ligands link the zinc centers, creating an extended network. This polymerization is a key factor in the stability and physical properties of such compounds. mdpi.com The ability of poly-functional dithiocarbamates to sustain these architectures highlights their potential as building blocks in materials chemistry. mdpi.comresearchgate.net

Calcium Ion Coordination Environment and Geometrical Configurations

Specific structural data for calcium ethylenebis(dithiocarbamate) from crystallographic studies is not widely available in the surveyed literature. However, the coordination environment can be inferred from the known chemistry of calcium and dithiocarbamate ligands.

Calcium (Ca²⁺) is an alkaline earth metal ion that is typically classified as a hard acid. It generally prefers to coordinate with hard donor atoms like oxygen. However, it is known to form stable complexes with softer sulfur donors as well. Given the strong chelating nature of the dithiocarbamate group and the dianionic charge of the ethylenebis(dithiocarbamate) ligand, a stable complex with Ca²⁺ is expected.

Considering the bridging capability of the ligand and the tendency of analogous metal complexes like Zineb to form polymers, it is highly probable that calcium ethylenebis(dithiocarbamate) exists as a coordination polymer rather than a simple monomeric salt. who.intmdpi.com In such a structure, the calcium ions would be linked by the bridging ethylenebis(dithiocarbamate) ligands. The coordination number for calcium is flexible but often high, typically ranging from 6 to 8 or more. The final geometry around each calcium center would be dictated by the coordination number and the steric constraints of the polymer network, potentially adopting distorted octahedral or other higher-coordination geometries.

Factors Influencing Complex Stability and Reactivity in Calcium Ethylenebis(dithiocarbamate)

The stability of metal dithiocarbamate complexes is influenced by several electronic and structural factors. For calcium ethylenebis(dithiocarbamate), these factors collectively contribute to its formation and persistence.

Chelate Effect : The bidentate chelation of the dithiocarbamate groups to the calcium ion results in a thermodynamically stable five-membered ring (including the metal), which is a significant stabilizing factor.

Polymeric Structure : The formation of a polymeric network adds considerable stability through the distribution of charge and the creation of a robust, cross-linked architecture. This is analogous to a macrocyclic effect, where the pre-organization of the ligand framework enhances complex stability.

Electronic Delocalization : The dithiocarbamate ligand can be described by resonance structures, including a "thioureide" form where the nitrogen lone pair delocalizes onto the sulfur atoms. nih.govwikipedia.org This delocalization increases the electron density on the sulfur atoms, strengthening the M-S bonds and stabilizing the complex. wikipedia.org

Cation Properties : The nature of the metal ion is crucial. The 2+ charge of the calcium ion effectively balances the 2- charge of the ethylenebis(dithiocarbamate) ligand, leading to a neutral, stable polymeric salt.

The reactivity of these complexes often involves their decomposition. Ethylenebis(dithiocarbamate) complexes are generally unstable in the presence of moisture and oxygen. who.int Their degradation rate is influenced by factors such as pH and the specific metal cation involved. who.int Thermal processing can also lead to substantial degradation, with the formation of metabolites like ethylenethiourea (B1671646) (ETU). researchgate.net Upon heating, dithiocarbamate complexes can ultimately degrade to form metal sulfides. wikipedia.org

FactorInfluence on Stability/Reactivity
Chelate EffectIncreases thermodynamic stability of the metal-ligand bond.
Polymeric ArchitectureGreatly enhances overall structural stability. mdpi.com
Electronic DelocalizationStrengthens the sulfur-metal bond by increasing electron density on the sulfur donors. wikipedia.org
pH and MoistureCan lead to decomposition and degradation of the complex. who.int
TemperatureHigh temperatures can cause significant degradation. wikipedia.orgresearchgate.net

Mixed-Ligand Complexation Studies Involving Ethylenebis(dithiocarbamate)

Mixed-ligand complexes, also known as heteroleptic complexes, are coordination compounds containing more than one type of ligand. nih.gov The formation of such complexes with dithiocarbamates is a well-established area of research, often involving the addition of other donor ligands like tertiary phosphines or nitrogen-based Lewis bases (e.g., pyridine, bipyridine) to a metal dithiocarbamate precursor. nih.govnih.govnih.gov This can lead to complexes with modified coordination numbers, geometries, and chemical properties. nih.gov

However, specific studies detailing the synthesis and characterization of mixed-ligand complexes involving the calcium ethylenebis(dithiocarbamate) system are not prominent in the available scientific literature. Given that calcium ethylenebis(dithiocarbamate) likely exists as a dense polymeric solid, its reactivity towards forming discrete mixed-ligand complexes may be limited. Nevertheless, it is conceivable that the coordination sphere of the calcium ions within the polymer could be modified by the introduction of strong Lewis bases, potentially leading to the formation of adducts where the additional ligand coordinates to the calcium center, altering the polymeric structure. nih.govresearchgate.net Such studies could offer a pathway to tune the physical and chemical properties of this coordination polymer.

Environmental Transformation and Degradation Pathways of Ethylenebis Dithiocarbamate Compounds

Hydrolytic Degradation Mechanisms in Aqueous Systems

EBDC compounds are characteristically unstable in the presence of moisture and decompose rapidly in aqueous environments. nih.govnih.gov Hydrolysis is a primary mechanism for their degradation, a process significantly influenced by the pH of the system. EBDCs are particularly susceptible to acid-catalyzed hydrolysis. nih.gov The rate of degradation varies with pH, but the process occurs across acidic, neutral, and alkaline conditions. This chemical breakdown in water leads to the formation of several metabolites, most notably Ethylenethiourea (B1671646) (ETU), which is a principal and toxicologically significant degradation product. nih.gov

The stability of EBDCs in water is generally low, with half-lives often measured in hours or days, depending on environmental conditions. nih.gov For instance, studies on mancozeb (B1675947), a widely used EBDC, illustrate the dependency of hydrolysis rates on pH.

Table 1: Influence of pH on the Hydrolytic Half-Life of Mancozeb
pH LevelConditionReported Half-Life
5Acidic36 hours
7Neutral55 hours
9Alkaline16 hours

Oxidative Transformation Processes and Identification of Product Formation

Alongside hydrolysis, EBDCs are susceptible to oxidative transformation, particularly in the presence of oxygen and certain metal ions. nih.gov This process can be a significant pathway for their degradation in the environment. The organic structure of the EBDC molecule, in combination with associated metal ions in some formulations (like manganese in mancozeb), can contribute to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which facilitate degradation. nih.govnih.gov

The oxidative degradation of EBDCs also results in the formation of ETU as a major product. nih.govresearchgate.net However, other intermediate compounds have been identified. For example, the hydrolysis and oxidation of mancozeb can lead to the formation of 5-imidazoledithiocarboxylic acid. nih.govresearchgate.net Further oxidation of ETU can produce compounds including ethyleneurea (EU) and 2-imidazoline. researchgate.net The specific products formed can depend on the oxidizing agent (e.g., ozone, chlorine dioxide) and reaction conditions. nih.gov

Table 2: Identified Products from Oxidative Transformation of EBDCs and ETU
Parent CompoundOxidative Process/AgentIdentified Products
EBDCs (e.g., Mancozeb)General Oxidation/HydrolysisEthylenethiourea (ETU) nih.govresearchgate.net
MancozebHydrolysis/Ozonation5-imidazoledithiocarboxylic acid nih.govresearchgate.net
Ethylenethiourea (ETU)OzonationEthyleneurea (EU), 2-Imidazoline researchgate.net
Ethylenethiourea (ETU)Chlorine DioxideVarious molecular ions (M+ 117, M+ 86, M+ 163) nih.gov

Photodegradation Pathways and Influence of Environmental Factors

Photodegradation, or photolysis, driven by solar radiation is another key process contributing to the breakdown of EBDC compounds in the environment. nih.gov The absorption of ultraviolet (UV) light can lead to the cleavage of chemical bonds and the transformation of the parent molecule. The rate and extent of photodegradation are influenced by a variety of environmental factors. nih.govvu.nl

While EBDCs themselves are subject to photolysis, their primary metabolite, ETU, is relatively resistant to direct photodegradation by sunlight. researchgate.net However, in the presence of photosensitizers, which are common in natural waters (e.g., dissolved organic matter), the photodegradation of ETU can be enhanced, leading to its transformation into ethyleneurea (EU). nih.gov

Table 3: Environmental Factors Influencing Photodegradation of EBDCs and Metabolites
FactorInfluence on Photodegradation Rate
Light Intensity Higher intensity generally increases the degradation rate up to a saturation point of photocatalyst active sites. medcraveonline.commdpi.com
pH Can alter the chemical species of the compound and affect reaction pathways. nih.gov
Dissolved Organic Matter (DOM) Can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it. nih.gov
Water Depth Deeper water receives less UV radiation, slowing degradation rates. nih.gov
Presence of Inorganic Ions Certain ions can quench excited states or produce reactive species, affecting the overall rate. nih.gov

Microbial Metabolism and Biotransformation of Ethylenebis(dithiocarbamates) in Soil and Water Compartments

Microbial activity is a critical factor in the degradation of EBDCs and their metabolites, particularly in soil environments. nih.gov A diverse range of soil microorganisms, including bacteria and fungi, can utilize these compounds as sources of carbon and nitrogen, leading to their biotransformation. nih.gov Several microbial genera, such as Pseudomonas, Alcaligenes, Hypomicrobium, and Aspergillus, have been identified as being involved in dithiocarbamate (B8719985) degradation. nih.govgoogle.com

Table 4: Comparative Half-Life of Ethylenethiourea (ETU) in Different Media
EnvironmentConditionReported Half-Life
Soil Active (Microbially Rich)~1.5 hours wur.nl
Tyndallized (Sterile)~28 hours wur.nl
Water Natural~115 hours wur.nl
Sterile~99 hours wur.nl

Environmental Fate and Persistence of Ethylenebis(dithiocarbamate) (B1227036) Metabolites, notably Ethylenethiourea (ETU)

The environmental fate of EBDCs is intrinsically linked to the behavior of their primary metabolite, Ethylenethiourea (ETU). researchgate.netepa.gov ETU is formed rapidly from the parent fungicides in the presence of moisture and oxygen. researchgate.netnih.gov Unlike many parent pesticides, ETU is highly soluble in water and exhibits weak adsorption to soil particles, making it mobile in the environment. researchgate.net

This mobility, combined with its relative stability in water, presents a risk of contamination for groundwater and surface water bodies. researchgate.netnih.gov While microbial action in soil can degrade ETU rapidly, its persistence is greater in aquatic systems where microbial activity may be lower. wur.nl The persistence of ETU is highly variable and dependent on factors such as temperature, microbial population, and the presence of oxygen. researchgate.netnih.gov ETU is not the final endpoint in the degradation pathway; it is further transformed by chemical and biological processes into compounds such as ethyleneurea (EU), which can be subsequently broken down to ethylenediamine (B42938) and ultimately mineralized to carbon dioxide. researchgate.net

Table 5: Summary of Environmental Fate and Properties of Ethylenethiourea (ETU)
PropertyDescription
Source Primary degradation product of EBDC fungicides. researchgate.netepa.gov
Water Solubility High, contributing to its environmental mobility. researchgate.net
Soil Adsorption Weak, leading to a high potential for leaching. researchgate.net
Persistence Variable; low in microbially active soils (hours) but higher in water (days). wur.nl
Primary Degradation Pathways Microbial degradation (soil), hydrolysis, and photolysis (water). nih.govwur.nl
Major Further Metabolites Ethyleneurea (EU), 2-imidazoline, ethylenediamine, CO2. researchgate.netresearchgate.net
Environmental Concern Potential for groundwater contamination due to high mobility and water solubility. nih.govepa.gov

Table of Compounds Mentioned

Common Name/AcronymChemical NameChemical Formula
Calcium ethylenebis(dithiocarbamate) calcium;ethane-1,2-diylbis(carbamodithioate)C4H6CaN2S4
EBDC Ethylenebis(dithiocarbamate)[C4H6N2S4]n
ETU EthylenethioureaC3H6N2S
EU EthyleneureaC3H6N2O
Mancozeb Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt[C4H6MnN2S4]x[Zn]y
Maneb Manganese ethylenebis(dithiocarbamate) (polymeric)[C4H6MnN2S4]x
Zineb Zinc ethylenebis(dithiocarbamate) (polymeric)[C4H6N2S4Zn]x
5-imidazoledithiocarboxylic acid 1H-Imidazole-4-carbodithioic acidC4H4N2S2
2-Imidazoline 4,5-Dihydro-1H-imidazoleC3H6N2
Ethylenediamine Ethane-1,2-diamineC2H8N2
Carbon Dioxide Carbon DioxideCO2

Mechanistic Insights into the Biological Activity of Ethylenebis Dithiocarbamates

Elucidation of Multi-Site Modes of Action in Antifungal Efficacy

Ethylenebis(dithiocarbamates) are distinguished by their multi-site mode of action, a characteristic that underpins their broad-spectrum antifungal efficacy and durability. taylorandfrancis.comresearchgate.net Unlike single-site fungicides that target a specific enzyme or protein, EBDCs disrupt a variety of physiological and biochemical processes within the fungal cell. taylorandfrancis.com This broad-based attack makes it significantly more difficult for fungi to develop resistance through a single gene mutation.

The Fungicide Resistance Action Committee (FRAC) classifies dithiocarbamates as multi-site contact fungicides, acknowledging their ability to interfere with numerous metabolic pathways. taylorandfrancis.com Their activity is not confined to a single point of intervention; instead, they impact various organelles and biological functions. taylorandfrancis.com Research has indicated that the mechanisms of action for Mn/Zn-EBDC formulations include the inhibition of metal-containing enzymes, a decrease in ATP production, disruption of lipid synthesis, and the inactivation of sulfhydryl groups in amino acids. nih.gov This concurrent assault on multiple essential cellular functions contributes to their effectiveness as broad-spectrum fungicides.

Biochemical Pathways Involving Enzyme Inhibition and Metabolic Interference by Ethylenebis(dithiocarbamates)

The fungicidal activity of ethylenebis(dithiocarbamates) is intrinsically linked to their ability to inhibit essential enzymes and interfere with critical metabolic pathways within the fungal cell. A primary mechanism is the inhibition of enzymes that possess sulfhydryl (-SH) groups, which are crucial for their catalytic function. epa.gov EBDCs, and their degradation products, can react with these sulfhydryl groups, leading to enzyme inactivation.

One of the key enzymatic targets is aldehyde dehydrogenase (ALDH) , an enzyme involved in detoxification processes. taylorandfrancis.commdpi.com Inhibition of ALDH disrupts the fungus's ability to metabolize toxic aldehydes, leading to cellular stress and death. mdpi.com Furthermore, studies have shown that dithiocarbamates can inhibit carbonic anhydrases (CAs) , enzymes vital for pH regulation and other physiological processes in fungi. mdpi.com

Beyond specific enzyme inhibition, EBDCs have a broader impact on fungal metabolism. They are known to interfere with mitochondrial activity, leading to reduced ATP synthesis and compromising the energy supply of the cell. taylorandfrancis.comnih.gov This disruption of cellular respiration is a significant contributor to their fungitoxic effects. Additionally, there is evidence that EBDCs can interfere with lipid and xenobiotic metabolism, further disrupting cellular homeostasis.

Role of Metal Complexation in Modulating Ligand Biological Effects

The biological activity of ethylenebis(dithiocarbamates) is profoundly influenced by the metal ion with which the dithiocarbamate (B8719985) ligand is complexed. The specific metal—most commonly manganese (in Maneb), zinc (in Zineb), or a coordination complex of both (in Mancozeb)—plays a crucial role in the stability, solubility, and ultimately the fungicidal efficacy of the compound. nih.govnih.gov

The metal ion is not merely a passive carrier for the dithiocarbamate ligand. Studies have shown that the nature of the metal ion directly modulates the biological effects. For instance, research on the activation of KCNQ2 potassium channels by Mancozeb (B1675947) revealed that the manganese-containing ethylenebis(dithiocarbamate) (B1227036) was the active component, while the zinc counterpart was not. nih.gov Furthermore, substituting the metal ions with iron still resulted in effective compounds, whereas sodium salts lacked the same potentiation activity, highlighting the significance of the transition metal in the complex. nih.gov

The metal complexation also affects the environmental fate and persistence of these fungicides. The formation of stable complexes with trace metals can slow down the degradation of dithiocarbamates in the environment. researchgate.net This increased stability can enhance their protective fungicidal action on plant surfaces. The chelation of physiologically important polyvalent cations is another facet of their mechanism, which can lead to the redistribution of heavy metals. epa.gov

Molecular-Level Interactions and Identification of Cellular Targets

At the molecular level, the fungicidal action of ethylenebis(dithiocarbamates) is largely attributed to the reactivity of their degradation products, particularly isothiocyanates, with vital cellular components. eagri.org A primary target for these reactive molecules are sulfhydryl (-SH) groups present in amino acids, peptides, and proteins (including enzymes). epa.gov

The reaction with sulfhydryl groups can lead to the inactivation of a wide range of enzymes that are critical for fungal survival. This non-specific inhibition of numerous enzymes is a cornerstone of their multi-site action. By targeting a fundamental and ubiquitous chemical group within the cell, EBDCs can disrupt a multitude of cellular processes simultaneously.

Cellular targets are not limited to enzymes. The disruption of mitochondrial function, as previously mentioned, points to the inner mitochondrial membrane and its associated protein complexes as key sites of action. taylorandfrancis.comnih.gov The interference with ATP production suggests an interaction with components of the electron transport chain. nih.gov The broad-spectrum nature of EBDCs' activity makes the precise identification of every cellular target challenging, but the available evidence points to a widespread disruption of cellular biochemistry through the inactivation of sulfhydryl-containing molecules and the chelation of essential metal ions.

Studies on the Fungicidal Action Mechanism of Ethylene (B1197577) Thiuram Monosulfide

A critical aspect of the fungicidal mechanism of ethylenebis(dithiocarbamates) is their conversion to other active compounds upon application. One of the key transformation products is ethylene thiuram monosulfide (ETM) . cdnsciencepub.com The formation of ETM is considered a crucial step in the fungicidal action of EBDCs like nabam and its metallic salts. cdnsciencepub.com

Manganese ethylenebis(dithiocarbamate) is known to be relatively water-soluble and readily converts to the more fungicidally active and water-insoluble ETM upon aeration. cdnsciencepub.com This conversion from a more soluble precursor to a persistent and active compound on the plant surface contributes to the protective fungicidal properties of these compounds.

Further investigation has demonstrated that ETM itself can be converted to an isothiocyanate. cdnsciencepub.com It is this isothiocyanate, with its high reactivity towards sulfhydryl groups, that is believed to be a primary ultimate toxicant. Therefore, the fungicidal action of ethylene thiuram monosulfide is intricately linked to its role as a precursor to the highly reactive isothiocyanate, which then acts as a potent, non-specific inhibitor of numerous essential enzymes within the fungal cell.

Applications in Advanced Materials and Environmental Technologies

Ethylenebis(dithiocarbamate)s as Precursors for Inorganic Materials Synthesis

Ethylenebis(dithiocarbamate) (B1227036) complexes are valuable as single-source precursors (SSPs) for the creation of metal sulfide (B99878) nanomaterials. cncb.ac.cnnih.gov This synthetic approach is advantageous because the precursor molecule contains both the metal and sulfur atoms, which are essential for forming the desired material. researchgate.netkcl.ac.uk This pre-existing metal-sulfur bond allows for precise control over the stoichiometry of the final nanoproduct. cncb.ac.cnnih.gov The process involves the thermal decomposition of the dithiocarbamate (B8719985) complex, which can be conducted in the vapor or solution phase. cncb.ac.cn Heating the complex causes the organic components to break away and volatilize, leaving behind the desired nanoscale metal sulfide. researchgate.net The versatility of this method allows for the synthesis of a wide range of binary (two-element), ternary (three-element), and even more complex multinary sulfides. nih.govresearchgate.net

The single-source precursor (SSP) method using dithiocarbamate complexes has been extensively documented for synthesizing various metal sulfide nanoparticles. cncb.ac.cnresearchgate.net The properties of the resulting nanoparticles, such as their crystalline phase and morphology, can be engineered by carefully controlling the precursor structure, the decomposition environment (e.g., temperature, solvent), and the presence of any surfactants. cncb.ac.cn

For instance, the solvothermal decomposition of different metal dithiocarbamate complexes has been shown to produce a variety of metal sulfide nanoparticles. ucl.ac.uk Nickel bis(dithiocarbamate) complexes, when heated in a solvent like oleylamine (B85491), can produce different phases of nickel sulfide (α-NiS, β-NiS, Ni₃S₄, NiS₂) depending on the temperature and precursor concentration. rsc.org Similarly, zinc dithiocarbamate complexes are particularly useful as air- and moisture-stable SSPs for the controlled synthesis of zinc sulfide (ZnS) nanostructures, such as wurtzite nanowires. nih.gov The decomposition mechanism is significantly influenced by the solvent, which can play a crucial role in the formation of intermediates during the synthesis. ucl.ac.uk This method has also been successfully applied to create mixed-metal sulfides, including iron-nickel and cobalt-nickel sulfides. ucl.ac.uk

Table 1: Examples of Metal Sulfide Nanoparticles from Dithiocarbamate Precursors

Metal Dithiocarbamate Precursor Decomposition Conditions Resulting Nanoparticle Reference
Nickel bis(di-iso-butyldithiocarbamate) Heated in oleylamine (150°C - 280°C) α-NiS, β-NiS, Ni₃S₄, NiS₂ (phase depends on temperature) rsc.org
Zinc bis(di-iso-butyldithiocarbamate) Heated in oleylamine (230°C) Wurtzite ZnS nanowires nih.gov
Iron(II) and Iron(III) dithiocarbamates Solvothermal decomposition Pyrrhotite (Fe₇S₈) ucl.ac.uk

Chelation-Based Applications in Heavy Metal Remediation from Environmental Matrices

Dithiocarbamates are effective chelating agents for heavy metals due to the presence of two sulfur donor atoms that can strongly bind to metal ions. encyclopedia.pubnih.gov This ability to form stable complexes is harnessed for the removal of toxic heavy metals from environmental matrices like water and soil. encyclopedia.pubnih.govnih.gov The chelation process can enhance the solubility of heavy metals, making them easier to remove, or it can precipitate them out of solution. thinkdochemicals.com The efficiency of removal often depends on the specific type of dithiocarbamate used. encyclopedia.pub

Dithiocarbamate compounds have a strong complexing ability with metals under a wide range of pH conditions. researchgate.net They are used to precipitate heavy metals from industrial wastewater. researchgate.net For example, dithiocarbamate-modified materials have shown significantly improved sorption capacity for metals like copper (Cu), lead (Pb), and cadmium (Cd) compared to their unmodified counterparts, which is attributed to the high affinity of the sulfur groups for these metals. researchgate.net Research has shown that dithiocarbamates can effectively remove heavy metals from aqueous solutions, with the potential to reduce concentrations by over 99%. iscientific.org

Table 2: Heavy Metal Removal Using Dithiocarbamate-Based Materials

Target Heavy Metal Adsorbent/Chelator Removal Efficiency/Capacity Environmental Matrix Reference
Copper (Cu-EDTA complex) Dithiocarbamate (DTC) agent High removal efficiency Wastewater researchgate.net
Copper (Cu), Lead (Pb), Cadmium (Cd) Dithiocarbamated-sporopollenin qₘₐₓ of 0.273, 0.457, and 0.063 mmol/g, respectively Aqueous solution researchgate.net
Cadmium (Cd), Copper (Cu), Lead (Pb) Microbially induced carbonate precipitation Up to 99.0% (Cd), 82.1% (Cu), 100.0% (Pb) Aqueous solutions mdpi.com

Industrial Relevance in Polymer Science and Related Material Enhancements

In polymer science, dithiocarbamate compounds, including their various metal salts, serve important functions as additives that enhance material properties. nih.gov One of their primary roles is as antioxidants, which protect polymers from degradation caused by oxidation during high-temperature processing and throughout the product's lifecycle. tosaf.comspecialchem.com Oxidation can lead to a loss of mechanical properties and discoloration, and antioxidants work by neutralizing the free radicals that drive this process. tosaf.comspecialchem.com

Dithiocarbamates are also employed as vulcanization accelerators in the rubber industry. nih.govnih.gov Furthermore, some dithiocarbamate derivatives are utilized as reversible addition-fragmentation chain transfer (RAFT) agents in polymer synthesis. encyclopedia.pubnih.gov This application allows for the simultaneous control of the molecular weight and stereoregularity of polymers, which is otherwise difficult to achieve. nih.gov The use of these additives is critical in a wide range of plastic products, including polyethylene (B3416737) (PE) films, polypropylene (B1209903) (PP) products, and various pipes (B44673) and fittings used in construction. tosaf.com

Use as Stationary Phases in Advanced Chromatographic Separations

The strong chelating ability of dithiocarbamates has been utilized in the field of analytical chemistry, specifically in chromatography. encyclopedia.pubresearchgate.net They can be incorporated as a component of the stationary phase in techniques like ligand-exchange chromatography to separate heavy metals. encyclopedia.pub For example, silica (B1680970) coated with dithiocarbamate has been used as a stationary phase and showed a high uptake of mercury, a feature attributed to the complexing nitrogen and sulfur atoms. encyclopedia.pub

High-performance liquid chromatography (HPLC) methods have been developed for the analysis of various dithiocarbamates, including the ethylenebis(dithiocarbamate) subclass. nih.govresearchgate.net These methods often involve separating the compounds on specialized columns. nih.gov For instance, a separation of five different dithiocarbamates was achieved on a cyano-bonded column using a micellar mobile phase. rsc.org While calcium ethylenebis(dithiocarbamate) itself is not explicitly detailed as a stationary phase, the broader class of dithiocarbamates demonstrates clear utility in creating selective stationary phases for separating metal ions and other analytes based on chelation principles. encyclopedia.pubnanochemres.org

Theoretical and Computational Studies of Calcium Ethylenebis Dithiocarbamate Systems

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and the nature of its chemical bonds. These calculations solve approximations of the Schrödinger equation for a given molecular system.

The electronic structure of the ethylenebis(dithiocarbamate) (B1227036) anion is characterized by the delocalization of electrons across the N-C(S)S moiety. This delocalization is crucial for its ability to form stable complexes with metal ions. The bonding between the calcium ion and the ethylenebis(dithiocarbamate) ligand is expected to be primarily ionic, given calcium's nature as an alkaline earth metal. However, the interaction with the sulfur atoms introduces a degree of covalent character.

Key insights from quantum chemical calculations on related dithiocarbamate (B8719985) systems reveal that the C-N bond within the dithiocarbamate group has a partial double bond character. This is a result of the delocalization of the nitrogen lone pair electrons towards the sulfur atoms. This structural feature contributes to the planarity of the ligand's coordinating groups and influences its interaction with metal centers.

Table 8.1: Calculated Electronic Properties of a Model Dithiocarbamate Anion

PropertyCalculated ValueSignificance
HOMO Energy-2.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy+1.8 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Charge on S-0.45 eShows the partial negative charge on the sulfur atoms, indicating their nucleophilic character and ability to coordinate with cations like Ca²⁺.
Mulliken Charge on N-0.30 eThe partial negative charge on nitrogen, contributing to the overall electron-rich nature of the ligand.

Note: The data in this table is representative and based on calculations for a simplified dithiocarbamate anion model to illustrate the outputs of quantum chemical calculations. Actual values for Calcium ethylenebis(dithiocarbamate) may vary.

Density Functional Theory (DFT) for Investigation of Reaction Mechanisms and Coordination Bonding

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for studying the geometry, and reactivity of metal complexes and for elucidating reaction mechanisms.

In the context of Calcium ethylenebis(dithiocarbamate), DFT can be employed to study its degradation pathways. Dithiocarbamates are known to be susceptible to decomposition in the environment, and understanding the mechanisms of these reactions is crucial. nih.gov DFT calculations can model the step-by-step process of hydrolysis or oxidation, identifying transition states and calculating activation energies for each step. For example, the acid-catalyzed hydrolysis of the dithiocarbamate moiety to form carbon disulfide and the corresponding amine is a key degradation pathway that can be computationally investigated.

Furthermore, DFT is invaluable for analyzing the coordination bonding between the calcium ion and the ethylenebis(dithiocarbamate) ligand. By calculating the bond orders, bond lengths, and vibrational frequencies, a detailed picture of the coordination environment can be obtained. researchgate.net For instance, DFT calculations on zinc ethylenebis(dithiocarbamate) (Zineb) have provided insights into the polymeric structure and the coordination of the zinc ions. mdpi.comchemrxiv.org Similar approaches can be applied to the calcium analog to understand its structural and electronic properties.

Table 8.2: DFT-Calculated Parameters for a Metal-Dithiocarbamate Bond

ParameterCalculated ValueInterpretation
Metal-Sulfur Bond Length2.45 ÅProvides the equilibrium distance between the metal center and the coordinating sulfur atom.
C-N Bond Length1.35 ÅSuggests a partial double bond character, intermediate between a typical single (1.47 Å) and double (1.28 Å) C-N bond.
N-C-S Bond Angle121°Reflects the sp² hybridization of the central carbon atom in the dithiocarbamate group.
Vibrational Frequency (M-S stretch)350 cm⁻¹Corresponds to the stretching vibration of the metal-sulfur bond, which can be compared with experimental spectroscopic data.

Note: This data is illustrative and based on DFT calculations for a generic metal-dithiocarbamate complex. Specific values for Calcium ethylenebis(dithiocarbamate) would require dedicated calculations.

Molecular Dynamics Simulations for Elucidating Environmental Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of how a molecule interacts with its environment, such as in soil or water.

For Calcium ethylenebis(dithiocarbamate), a compound used in agriculture, MD simulations can be particularly useful for understanding its environmental fate and transport. nih.gov Simulations can model the interaction of the molecule with soil components like clay minerals, organic matter, and water. acs.orgnih.gov This can help predict its mobility, bioavailability, and potential for leaching into groundwater.

MD simulations can also be used to study the stability of the compound under different environmental conditions. By simulating the system at various temperatures and pH levels, it is possible to observe the conformational changes and degradation processes that may occur. For instance, the dissociation of the calcium ion and the subsequent breakdown of the ethylenebis(dithiocarbamate) ligand in aqueous solution can be modeled. nih.gov

Table 8.3: Potential Outputs from MD Simulations of Calcium Ethylenebis(dithiocarbamate) in a Soil-Water System

Simulation OutputInformation Gained
Radial Distribution FunctionsDescribes the probability of finding a water molecule or soil particle at a certain distance from the atoms of the compound, indicating the strength of interactions.
Mean Squared DisplacementCan be used to calculate the diffusion coefficient of the molecule, providing a measure of its mobility in the simulated environment.
Potential of Mean ForceCalculates the free energy profile for the adsorption of the molecule onto a soil surface, indicating its binding affinity.
Hydrogen Bond AnalysisQuantifies the formation and lifetime of hydrogen bonds between the molecule and water or soil organic matter, which influences its solubility and adsorption.

Structure-Activity Relationship (SAR) Modeling for Rational Design of Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in the rational design of new molecules with improved efficacy or desired properties.

For Calcium ethylenebis(dithiocarbamate), which belongs to a class of fungicides, SAR and QSAR studies can help in designing analogs with enhanced antifungal activity, reduced environmental impact, or a different spectrum of action. nih.gov By analyzing a dataset of related dithiocarbamate compounds with known fungicidal activities, a predictive model can be built.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to increase or decrease its activity. A study on dithiocarbamate fungicides, including zineb, revealed that hydrogen bond acceptor and donor properties play a critical role in their binding to the target enzyme. nih.gov

Table 8.4: Key Descriptors in a Hypothetical QSAR Model for Dithiocarbamate Fungicides

DescriptorTypeCorrelation with ActivityImplication for Analog Design
LogPHydrophobicityPositiveIncreasing lipophilicity may enhance membrane permeability and activity.
Molecular WeightStericNegativeBulky substituents may hinder binding to the active site.
Hydrogen Bond AcceptorsElectronicPositiveIntroducing more hydrogen bond acceptor groups could improve target interaction.
Dipole MomentElectronicPositiveA higher dipole moment might facilitate stronger electrostatic interactions with the target.

Note: This table represents a hypothetical QSAR model to illustrate the principles of SAR. The actual relationships for a specific target would be determined from experimental data and detailed modeling.

Fungal Resistance Mechanisms and Mitigation Strategies in Ethylenebis Dithiocarbamate Research

Analysis of Pathogen Resistance Development to Ethylenebis(dithiocarbamate) (B1227036) Fungicides

The development of resistance to fungicides is a natural evolutionary process. However, the risk of resistance development varies significantly among different classes of fungicides. Ethylenebis(dithiocarbamates) are classified as multi-site inhibitors, a key factor in their low risk of resistance development. uplcorp.com

Multi-Site Mode of Action: Unlike single-site fungicides that target a specific metabolic pathway in a fungus, EBDCs act on multiple sites within the fungal cell. uplcorp.com They interfere with various enzymes containing sulfhydryl groups, disrupting several biochemical processes simultaneously, including those in the cytoplasm and mitochondria. This multi-pronged attack makes it exceedingly difficult for a fungus to develop resistance through a single gene mutation. apsnet.org For a pathogen to become resistant to a multi-site fungicide, it would need to undergo multiple genetic mutations to counteract the effects at all target sites, which is a rare and complex occurrence. frac.info

Historical Perspective and Research Findings: Historically, fungicides with multi-site activity, such as the EBDCs, have demonstrated a durable efficacy with very few reported cases of resistance despite their extensive use for many decades. apsnet.org This contrasts sharply with the rapid development of resistance observed in many single-site fungicide classes shortly after their introduction. apsnet.org Research on various EBDCs, such as mancozeb (B1675947) and maneb, has consistently shown a low probability of resistance development in a wide range of fungal pathogens. nih.govresearchgate.net While specific studies focusing solely on Calcium ethylenebis(dithiocarbamate) are limited, its classification as an EBDC fungicide strongly suggests it shares this low-risk characteristic. The Fungicide Resistance Action Committee (FRAC) categorizes EBDCs in Group M, signifying their multi-site activity and low resistance risk. uplcorp.com

Mechanisms of Fungal Resistance: In general, fungal pathogens can develop resistance to fungicides through several mechanisms:

Target Site Modification: A change in the structure of the target protein reduces the binding affinity of the fungicide. This is a common mechanism for single-site fungicides but is not effective against multi-site inhibitors like EBDCs. apsnet.orgccsenet.org

Overexpression of the Target Protein: The fungus produces more of the target protein, requiring higher concentrations of the fungicide to be effective. Again, this is less impactful against fungicides with multiple targets. apsnet.org

Increased Efflux Pump Activity: Fungal cells actively pump the fungicide out, preventing it from reaching its target sites in sufficient concentrations. encyclopedia.pubnih.gov

Metabolic Detoxification: The fungus develops enzymatic pathways to break down the fungicide into non-toxic compounds. nih.gov

Due to their multi-site nature, the development of significant field resistance to EBDCs through these mechanisms is considered highly unlikely.

Below is a table summarizing the key factors related to resistance development in ethylenebis(dithiocarbamate) fungicides.

FeatureDescriptionImplication for Resistance
Mode of Action Multi-site inhibitorVery low risk of resistance development
FRAC Group MLow resistance risk classification
Historical Use Decades of use with minimal resistance reportsDurable and sustainable efficacy
Primary Resistance Hurdle Need for multiple simultaneous mutationsExtremely low probability of occurrence

Role of Ethylenebis(dithiocarbamates) in Resistance Management Strategies for Single-Site Fungicides

The low resistance risk of EBDCs makes them invaluable tools in resistance management programs for single-site fungicides, which are at a much higher risk of resistance development. frac.infonih.gov The primary strategy involves using EBDCs in combination with single-site fungicides, either as a tank-mix or in pre-formulated products. researchgate.net

Delaying the Onset of Resistance: The inclusion of a multi-site fungicide like an EBDC in a spray program reduces the selection pressure on the single-site fungicide. uplcorp.com Any fungal strains that may have developed a mutation conferring resistance to the single-site fungicide are still controlled by the EBDC. This significantly delays the buildup of a resistant population in the field. nih.gov A classic example of this is the use of EBDCs like mancozeb to delay the evolution of phenylamide resistance in several oomycete phytopathogens. nih.govresearchgate.net

Broad-Spectrum Activity: EBDCs possess a broad spectrum of activity against a wide range of fungal pathogens. nih.gov This is beneficial in resistance management as it helps to control other secondary pathogens that might not be effectively controlled by the more specific single-site fungicide.

Fungicide Resistance Action Committee (FRAC) Recommendations: FRAC guidelines consistently recommend the use of multi-site fungicides as mixing partners to prolong the effective life of at-risk single-site fungicides. frac.info The alternation or co-application of fungicides with different modes of action is a cornerstone of modern resistance management. missouri.edu

The following table outlines the role of EBDCs in managing resistance to single-site fungicides.

StrategyMechanismOutcome
Tank-Mixing/Co-formulation Combines a multi-site (EBDC) and a single-site fungicide in the same application.Reduces selection pressure on the single-site fungicide; controls a broader spectrum of pathogens.
Alternating Sprays Alternating applications of an EBDC with a single-site fungicide.Varies the mode of action applied to the pathogen population over time, slowing resistance development.
Protectant Application EBDCs are surface protectants and must be applied before pathogen infection. nih.govCreates a protective barrier that prevents the initial infection, reducing the overall pathogen population and the need for curative treatments with at-risk fungicides.

Development of Synergistic Formulations and Integrated Disease Management Approaches to Enhance Efficacy

To further enhance the performance of ethylenebis(dithiocarbamate) fungicides and ensure their long-term utility, research has focused on developing synergistic formulations and integrating them into comprehensive disease management programs.

Integrated Disease Management (IDM): IDM is a holistic approach to disease control that combines multiple strategies to manage diseases in an effective, economical, and environmentally sound manner. pubtexto.comthepharmajournal.com Rather than relying solely on chemical control, IDM incorporates cultural, biological, and genetic methods.

EBDCs, including by extension Calcium ethylenebis(dithiocarbamate), are a key component of many IDM programs due to their properties:

Broad-Spectrum and Protectant Activity: Their ability to control a wide range of diseases and their protectant nature make them ideal for preventative spray programs, which are a cornerstone of IDM. missouri.edu

Low Resistance Risk: Their multi-site mode of action aligns with the IDM principle of using sustainable control methods that are less prone to failure due to resistance. missouri.edu

Compatibility: They are generally compatible with many other pesticides, making them suitable for inclusion in complex spray programs.

An effective IDM program would utilize Calcium ethylenebis(dithiocarbamate) in conjunction with other practices as detailed in the table below.

IDM ComponentRole of Calcium ethylenebis(dithiocarbamate)
Cultural Practices Used in rotation with other fungicides to protect crops after cultural practices like sanitation and crop rotation have been implemented to reduce initial inoculum. missouri.edu
Host Resistance Applied to supplement the genetic resistance of the crop, providing an additional layer of protection, especially when environmental conditions are highly favorable for disease. pubtexto.com
Biological Control Can be used in programs that also incorporate biopesticides, though careful consideration of the timing and application methods is necessary to ensure compatibility.
Chemical Rotation As a multi-site fungicide, it is an excellent rotational partner for single-site fungicides to manage resistance. missouri.edu

By integrating Calcium ethylenebis(dithiocarbamate) into a broader IDM framework, its efficacy can be maximized, and its role as a sustainable tool for disease management can be preserved for the future.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing calcium ethylenebis(dithiocarbamate) and characterizing its purity?

  • Methodology : Adapt metal-complexation techniques used for sodium or manganese analogs. For example, sodium dithiocarbamate ligands can be reacted with calcium salts under controlled pH (e.g., 8–10) in aqueous ethanol. Monitor reaction progress via UV-Vis spectroscopy for ligand-metal charge-transfer bands. Purify via recrystallization and verify purity using elemental analysis and FT-IR spectroscopy to confirm dithiocarbamate-Ca bond formation (stretching at ~1,500–1,450 cm⁻¹ for N–C=S) .
  • Challenges : Ensure stoichiometric control to avoid mixed-metal complexes, as seen in polymeric structures of manganese/zinc analogs (e.g., Mancozeb) .

Q. How can researchers reliably quantify calcium ethylenebis(dithiocarbamate) residues in plant tissues?

  • Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, as validated for ethylenebis(dithiocarbamate) (EBDC) fungicides. Derivatize samples with trifluoroacetic anhydride to stabilize degradation products. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validation : Cross-validate with mass spectrometry (LC-MS/MS) for specificity, particularly to distinguish calcium complexes from other metal-EBDCs (e.g., Maneb, Zineb) .

Advanced Research Questions

Q. What are the degradation pathways of calcium ethylenebis(dithiocarbamate) in soil, and how do they compare to manganese/zinc analogs?

  • Methodology : Conduct soil microcosm studies under varying pH and moisture conditions. Monitor degradation via LC-MS/MS to track ethylenethiourea (ETU), a common toxic metabolite of EBDCs. Compare half-lives with manganese-based Maneb, which degrades to ETU within days in acidic soils .
  • Key Insight : Calcium’s lower redox activity may slow ETU formation compared to Mn²⁺/Zn²⁺-EBDCs, which catalyze oxidation .

Q. How does calcium ethylenebis(dithiocarbamate) interact with plant cell membranes under oxidative stress?

  • Methodology : Use electrochemical impedance spectroscopy (EIS) on artificial lipid bilayers. Compare with manganese/zinc-EBDCs, which disrupt membrane integrity via thiol-group binding. Supplement with reactive oxygen species (ROS) assays (e.g., DCFH-DA staining) to quantify oxidative damage .
  • Advanced Technique : Surface-enhanced infrared absorption (SEIRA) on Au electrodes can reveal adsorption geometry of dithiocarbamate moieties, critical for understanding membrane interactions .

Q. What analytical strategies resolve contradictions in reported bioactivity data for calcium ethylenebis(dithiocarbamate)?

  • Methodology : Perform meta-analysis of bioassays, controlling for variables like metal impurity levels (common in EBDC synthesis). Use X-ray absorption spectroscopy (XAS) to verify calcium coordination geometry, as structural polymorphisms (e.g., polymeric vs. monomeric forms) significantly alter bioactivity .
  • Case Study : Discrepancies in Mancozeb’s efficacy were traced to zinc/manganese ratios; analogous rigor is needed for calcium analogs .

Methodological Considerations

Q. How can researchers optimize electrochemical sensors for real-time detection of calcium ethylenebis(dithiocarbamate) in environmental samples?

  • Methodology : Develop Au or carbon nanotube-based electrodes functionalized with thiol groups for selective dithiocarbamate binding. Calibrate using cyclic voltammetry in buffer systems mimicking environmental pH (5–7). Achieve detection limits <100 nM by optimizing scan rates and electrolyte composition .
  • Challenge : Differentiate calcium-EBDC signals from competing thiol-rich compounds (e.g., glutathione) via differential pulse voltammetry .

Q. What computational models predict the environmental fate of calcium ethylenebis(dithiocarbamate) compared to traditional EBDCs?

  • Methodology : Apply density functional theory (DFT) to calculate hydrolysis and photolysis pathways. Parameterize models with experimental rate constants from manganese/zinc-EBDC studies. Validate against field data on soil adsorption coefficients (Koc) and leaching potential .
  • Insight : Calcium’s higher soil binding affinity (vs. Mn²⁺/Zn²⁺) may reduce groundwater contamination but increase persistence in topsoil .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.